4-Oxo-4H-thiopyran-3-carboxylic acid
Description
Properties
CAS No. |
51727-22-1 |
|---|---|
Molecular Formula |
C6H4O3S |
Molecular Weight |
156.16 g/mol |
IUPAC Name |
4-oxothiopyran-3-carboxylic acid |
InChI |
InChI=1S/C6H4O3S/c7-5-1-2-10-3-4(5)6(8)9/h1-3H,(H,8,9) |
InChI Key |
FDBYUDNDABZDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C(C1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-thiopyran-3-carboxylic acid can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride. The intermediate 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans are then hydrolyzed and decarboxylated by heating in sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-thiopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
4-Oxo-4H-thiopyran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Oxo-4H-thiopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in the activity of the target enzyme. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Core Ring Systems
The thiopyran ring in 4-oxo-4H-thiopyran-3-carboxylic acid distinguishes it from oxygen-containing analogs like 4-oxo-4H-1-benzopyran-3-carboxaldehyde (benzopyran with a fused benzene ring) and nitrogen-containing derivatives such as 4-oxo-1,4-dihydroquinoline-3-carboxamide (quinoline core). Key differences include:
- Lipophilicity : The thiopyran ring may improve membrane permeability compared to benzopyrans, affecting bioavailability .
Table 1: Structural Comparison of Key Compounds
Reactivity and Functionalization
- Carboxylic Acid Group : The 3-carboxylic acid in the thiopyran derivative can form salts, esters, or amides, analogous to 4-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid ().
- Nitrile Analogs : 4-Oxo-4H-1-benzopyran-3-carbonitrile undergoes nucleophilic additions (e.g., aza-Michael reactions) at the nitrile group, a reactivity less accessible in the carboxylic acid derivative .
- Radical Reactions : Thiopyran’s sulfur atom may stabilize radicals, enabling unique pathways compared to benzopyrans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
